molecular formula C6H9Cl3O2 B14166844 Sec-butyl trichloroacetate CAS No. 4484-80-4

Sec-butyl trichloroacetate

Cat. No.: B14166844
CAS No.: 4484-80-4
M. Wt: 219.5 g/mol
InChI Key: CJTKROHEGUUXOZ-UHFFFAOYSA-N
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Description

Sec-butyl trichloroacetate is an organic compound with the molecular formula C6H9Cl3O2. It is a derivative of trichloroacetic acid, where the hydrogen atom of the carboxyl group is replaced by a sec-butyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Sec-butyl trichloroacetate can be synthesized through several methods. One common method involves the reaction of sec-butyl alcohol with trichloroacetic acid in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the use of sec-butyl chloroformate as a starting material. Sec-butyl chloroformate can be prepared by reacting sec-butyl alcohol with triphosgene in the presence of an organic base and an aprotic solvent . The sec-butyl chloroformate is then reacted with trichloroacetic acid to form this compound.

Chemical Reactions Analysis

Sec-butyl trichloroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form sec-butyl alcohol and trichloroacetic acid.

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.

    Oxidation: this compound can be oxidized to form this compound derivatives.

Common reagents used in these reactions include water, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sec-butyl trichloroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it useful in the preparation of esters, ethers, and other derivatives.

    Biology: In biochemical research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of sec-butyl trichloroacetate involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive, making the compound susceptible to nucleophilic attack. This reactivity allows this compound to participate in a wide range of chemical reactions, including substitution and hydrolysis.

Comparison with Similar Compounds

Sec-butyl trichloroacetate can be compared with other trichloroacetate derivatives, such as tert-butyl trichloroacetate and ethyl trichloroacetate. While all these compounds share the trichloromethyl group, their reactivity and applications differ due to the nature of the alkyl group attached to the trichloroacetate moiety.

    Tert-butyl trichloroacetate: This compound has a tert-butyl group instead of a sec-butyl group. It is less reactive due to steric hindrance from the bulky tert-butyl group.

    Ethyl trichloroacetate: This compound has an ethyl group, making it more reactive than tert-butyl trichloroacetate but less reactive than this compound.

The unique reactivity of this compound makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

4484-80-4

Molecular Formula

C6H9Cl3O2

Molecular Weight

219.5 g/mol

IUPAC Name

butan-2-yl 2,2,2-trichloroacetate

InChI

InChI=1S/C6H9Cl3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3

InChI Key

CJTKROHEGUUXOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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